N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 331428-09-2
VCID: VC7143496
InChI: InChI=1S/C14H18N2O3/c1-10-5-2-3-7-12(10)16-14(18)13(17)15-9-11-6-4-8-19-11/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,15,17)(H,16,18)
SMILES: CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2
Molecular Formula: C14H18N2O3
Molecular Weight: 262.309

N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide

CAS No.: 331428-09-2

Cat. No.: VC7143496

Molecular Formula: C14H18N2O3

Molecular Weight: 262.309

* For research use only. Not for human or veterinary use.

N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide - 331428-09-2

Specification

CAS No. 331428-09-2
Molecular Formula C14H18N2O3
Molecular Weight 262.309
IUPAC Name N'-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide
Standard InChI InChI=1S/C14H18N2O3/c1-10-5-2-3-7-12(10)16-14(18)13(17)15-9-11-6-4-8-19-11/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,15,17)(H,16,18)
Standard InChI Key XMLXDMOLBWMSQF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2

Introduction

N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with a molecular formula of C14H18N2O3 and a molecular weight of 262.309 g/mol. Its CAS number is 331428-09-2. This compound belongs to the class of amides, which are known for their diverse applications in organic chemistry and pharmaceuticals.

Synthesis and Preparation

The synthesis of N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, including the reaction of appropriate amine and carboxylic acid derivatives. The exact synthetic pathway can vary depending on the desired purity and yield, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time.

Potential Applications

While specific applications of N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals and organic synthesis. The presence of the oxolan ring and the amide functionality suggests potential biological activity or utility as an intermediate in the synthesis of more complex molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator